N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative featuring:
- A pyrazolo[4,3-c]pyridine core with a 3-oxo group.
- A 5-methyl substituent on the bicyclic system.
- A 2-phenyl group at position 2.
- A carboxamide moiety at position 7, substituted with a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-25-12-16(21(27)23-18-11-15(29-2)9-10-19(18)30-3)20-17(13-25)22(28)26(24-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAAUZNHRLAECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved by the cyclization of appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Functional group modifications: Introduction of the 2,5-dimethoxyphenyl and phenyl groups can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Final modifications: The carboxamide group can be introduced by reacting the intermediate compound with suitable amines or amides under mild conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium and platinum.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-methyl group in the target compound contrasts with substituents in analogs:
Key Insight: Methyl and ethyl substituents optimize lipophilicity, while bulkier groups (e.g., quinolin-3-yl) may hinder solubility but enhance target affinity in hydrophobic environments.
Carboxamide Modifications at Position 7
The N-(2,5-dimethoxyphenyl)carboxamide group distinguishes the target compound:
Data Tables
Table 1: Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₄H₂₂N₄O₄ | 430.46 | 5-Methyl, N-(2,5-dimethoxyphenyl) |
| Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)... | C₂₄H₁₈N₄O₃ | 410.43 | 5-Quinolin-3-yl, ethyl ester |
| 5-Ethyl-N-(3-methoxybenzyl)... | C₂₃H₂₂N₄O₃ | 402.45 | 5-Ethyl, N-(3-methoxybenzyl) |
| 5-(2-Methoxyethyl)-... | C₂₁H₂₀N₄O₃S | 408.47 | 5-Methoxyethyl, N-(thiophen-2-ylmethyl) |
Biological Activity
N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown promising cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In a study evaluating the compound's cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, it demonstrated growth inhibition with IC50 values indicating significant potency. For example:
- Mechanism of Action :
- Comparative Efficacy :
Research Insights
The anti-inflammatory activity of this compound has been explored in various models:
- In Vitro Studies :
- Mechanistic Studies :
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | Apoptosis induction |
| Anticancer | SF-268 | 12.50 | Cell cycle arrest |
| Anticancer | NCI-H460 | 42.30 | Signaling pathway modulation |
| Anti-inflammatory | Macrophages | N/A | NF-kB inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
